molecular formula C7H4BrF3O2 B1271966 3-Bromo-4-(trifluoromethoxy)phenol CAS No. 886496-88-4

3-Bromo-4-(trifluoromethoxy)phenol

Cat. No.: B1271966
CAS No.: 886496-88-4
M. Wt: 257 g/mol
InChI Key: GVPNWQKCKBFPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257.01 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenol group on a benzene ring. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-Bromo-4-(trifluoromethoxy)phenol serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic reactions, including nucleophilic substitutions and oxidation reactions .

Biology

In biochemical studies, this compound aids in investigating enzyme interactions and protein modifications. Its ability to modulate biological pathways makes it a valuable tool in research .

Medicine

The compound is explored as a precursor for pharmaceutical compounds. Its potential therapeutic effects are under investigation, particularly concerning pain management and antimicrobial activity .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials that exhibit unique properties due to its trifluoromethoxy group .

Research indicates that this compound exhibits several biological activities:

  • Sodium Channel Modulation : It has been noted to modulate Na v1.8 channels, which are significant in pain pathways.
  • Antimicrobial Activity : The compound can disrupt microbial membranes, demonstrating potential as an antimicrobial agent.
  • Antioxidant Properties : Its phenolic structure allows it to scavenge free radicals, providing protective effects against oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Sodium Channel ModulationModulates Na v1.8 channels
AntimicrobialDisrupts microbial cell membranes
AntioxidantScavenges free radicals

Case Study: Pain Management

A study focusing on sodium channel modulators similar to this compound demonstrated significant reductions in pain responses in animal models by inhibiting Na v1.8 channel activity. This highlights its potential as a therapeutic agent for chronic pain conditions .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of halogenated phenols, including this compound. The results showed notable efficacy against various bacterial strains, suggesting its utility as a potential antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and trifluoromethoxy groups contribute to the compound’s reactivity and binding affinity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethoxy)phenol
  • 3-Bromo-4-(trifluoromethyl)phenol
  • 3-Bromo-4-(methoxy)phenol

Uniqueness

3-Bromo-4-(trifluoromethoxy)phenol is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various research and industrial applications .

Biological Activity

3-Bromo-4-(trifluoromethoxy)phenol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H4_4BrF3_3O2_2
  • CAS Number : 886499-93-0

This compound features a bromine atom and a trifluoromethoxy group, which contribute to its unique chemical properties and biological activities.

Research indicates that this compound exhibits biological activity through various mechanisms:

  • Sodium Channel Modulation : It has been reported that compounds with similar structures can modulate sodium channels, particularly Na v1.8, which is involved in pain pathways. The modulation of these channels may lead to analgesic effects, making it a candidate for pain management therapies .
  • Antimicrobial Activity : Some studies have suggested that phenolic compounds, including halogenated derivatives like this compound, possess antimicrobial properties. This is attributed to their ability to disrupt microbial membranes and interfere with metabolic processes .
  • Antioxidant Properties : The presence of hydroxyl groups in phenolic compounds often confers antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications for various diseases, including cancer .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Sodium Channel ModulationModulates Na v1.8 channels
AntimicrobialDisrupts microbial cell membranes
AntioxidantScavenges free radicals

Case Study: Pain Management

A study explored the effects of sodium channel modulators similar to this compound on neuropathic pain models. Results indicated that these compounds significantly reduced pain responses in animal models by inhibiting Na v1.8 channel activity, highlighting their potential as therapeutic agents for chronic pain conditions .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various halogenated phenols, including this compound. The results demonstrated notable efficacy against a range of bacterial strains, suggesting its utility as a potential antimicrobial agent in clinical settings .

Q & A

Q. Basic: What are the standard synthetic routes for 3-Bromo-4-(trifluoromethoxy)phenol, and how can regioselectivity be ensured?

Methodological Answer:
The synthesis typically involves electrophilic aromatic bromination of 4-(trifluoromethoxy)phenol (CAS 828-27-3), where the trifluoromethoxy (-OCF₃) group acts as a strong electron-withdrawing meta-director.

  • Procedure :
    • Use bromine (Br₂) in a polar solvent (e.g., acetic acid) with a Lewis acid catalyst (e.g., FeBr₃) at 0–25°C .
    • Alternatively, N-bromosuccinimide (NBS) in dichloromethane under controlled conditions can minimize polybromination .
  • Regioselectivity :
    • The -OCF₃ group directs bromination to the meta position (C-3) due to its electron-withdrawing nature. Computational modeling or comparative NMR analysis with analogous compounds (e.g., 4-Bromo-2-(trifluoromethoxy)phenol, CAS 690264-39-2) can validate regiochemical outcomes .

Q. Advanced: How do competing directing effects influence bromination of 4-(trifluoromethoxy)phenol derivatives?

Methodological Answer:
In derivatives with multiple substituents, competition between directing groups must be analyzed. For 4-(trifluoromethoxy)phenol:

  • Dominant Effect : The -OCF₃ group overrides weaker electron-donating groups (e.g., alkyl chains), directing bromination to C-3 .
  • Experimental Validation :
    • Use X-ray crystallography (via SHELXL or WinGX ) to confirm substitution patterns.
    • Compare with analogs like 3-Nitro-4-(trifluoromethoxy)aniline (CAS 191602-54-7), where nitro groups further enhance meta-directing effects .

Q. Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and CF₃ coupling patterns.
    • FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (using SHELX or ORTEP-3 ) resolves bond angles and hydrogen-bonding networks (e.g., O-H⋯O interactions) .
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) and GC-MS to detect residual solvents or byproducts .

Q. Advanced: How can computational modeling optimize reaction conditions for selective functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate transition-state energies to predict bromination sites. Compare with experimental data from similar compounds (e.g., 4-Bromo-2-(trifluoromethoxy)phenol) .
  • Retrosynthetic Analysis :
    • Tools like Reaxys or Pistachio can propose alternative routes (e.g., Suzuki coupling with boronic acids) for derivatives .

Q. Basic: What are the key chemical reactions of this compound in medicinal chemistry?

Methodological Answer:

  • Nucleophilic Substitution :
    • Replace Br with amines (e.g., NaN₃ in DMF) to generate azide intermediates for click chemistry .
  • Oxidation :
    • Convert phenol to quinone using KMnO₄/H₂SO₄, useful in redox-active drug candidates .
  • Biological Screening :
    • Enzyme inhibition assays (e.g., tyrosinase) with IC₅₀ determination via spectrophotometry .

Q. Advanced: How does hydrogen bonding influence the crystal packing of this compound?

Methodological Answer:

  • Graph Set Analysis :
    • Characterize O-H⋯O and C-F⋯H interactions using Etter’s rules .
  • Thermal Analysis :
    • DSC/TGA to study melting points and stability, correlating with intermolecular forces .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
  • Waste Disposal :
    • Neutralize phenolic waste with NaOH before disposal .

Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPNWQKCKBFPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373765
Record name 3-bromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-88-4
Record name 3-Bromo-4-(trifluoromethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-(trifluoromethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-4-(trifluoromethoxy)phenol
3-Bromo-4-(trifluoromethoxy)phenol
3-Bromo-4-(trifluoromethoxy)phenol
3-Bromo-4-(trifluoromethoxy)phenol
3-Bromo-4-(trifluoromethoxy)phenol
3-Bromo-4-(trifluoromethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.